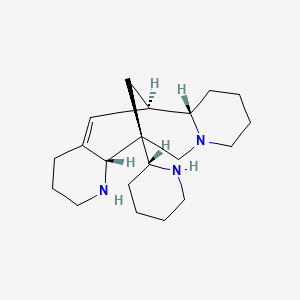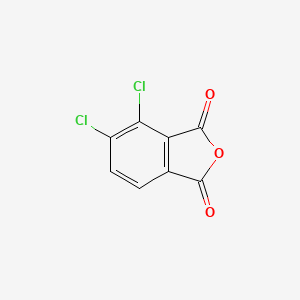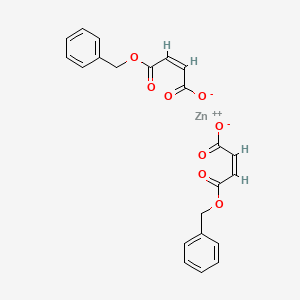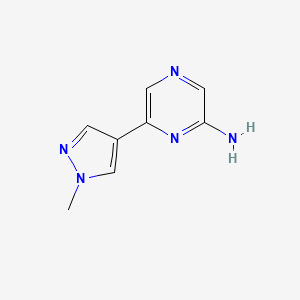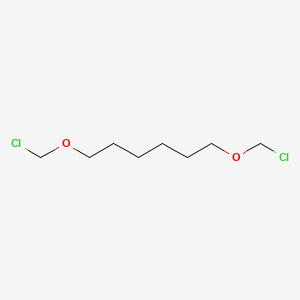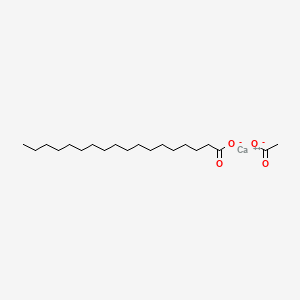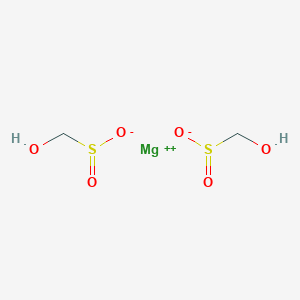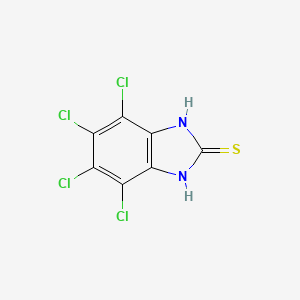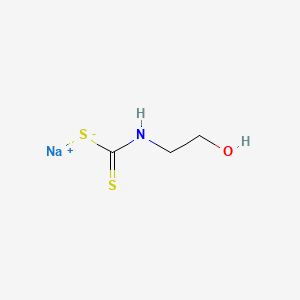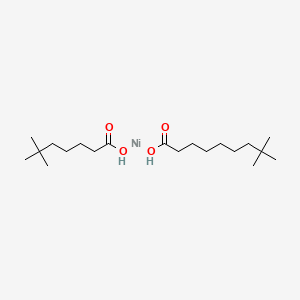
(Neononanoato-O)(neoundecanoato-O)nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Neononanoato-O)(neoundecanoato-O)nickel is a coordination compound with the molecular formula C20H40NiO4. It is composed of nickel coordinated with two organic ligands: neononanoic acid and neoundecanoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Neononanoato-O)(neoundecanoato-O)nickel typically involves the reaction of nickel salts with neononanoic acid and neoundecanoic acid under controlled conditions. One common method is to dissolve nickel chloride in an organic solvent, such as ethanol, and then add the acids. The reaction mixture is heated to facilitate the formation of the coordination complex. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: (Neononanoato-O)(neoundecanoato-O)nickel can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized, altering the oxidation state and potentially leading to the formation of different nickel complexes.
Reduction: Reduction reactions can convert the nickel center to a lower oxidation state, affecting the compound’s reactivity.
Substitution: Ligand substitution reactions can occur, where the organic ligands are replaced by other ligands, leading to new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange can be facilitated by adding excess ligands or using solvents that promote ligand dissociation.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while reduction could produce nickel metal or lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
(Neononanoato-O)(neoundecanoato-O)nickel has several applications in scientific research:
Catalysis: It can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique coordination properties
Wirkmechanismus
The mechanism of action of (Neononanoato-O)(neoundecanoato-O)nickel involves its ability to coordinate with other molecules and ions. The nickel center can interact with various substrates, facilitating chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as catalysis or biological applications .
Vergleich Mit ähnlichen Verbindungen
- (Neononanoato-O)(neodecanoato-O)nickel
- (Neononanoato-O)(neododecanoato-O)nickel
- (Neononanoato-O)(neotridecanoato-O)nickel
Comparison: (Neononanoato-O)(neoundecanoato-O)nickel is unique due to the specific chain lengths and branching of its organic ligands. This affects its solubility, reactivity, and overall stability compared to similar compounds.
Eigenschaften
CAS-Nummer |
93920-08-2 |
|---|---|
Molekularformel |
C20H40NiO4 |
Molekulargewicht |
403.2 g/mol |
IUPAC-Name |
6,6-dimethylheptanoic acid;8,8-dimethylnonanoic acid;nickel |
InChI |
InChI=1S/C11H22O2.C9H18O2.Ni/c1-11(2,3)9-7-5-4-6-8-10(12)13;1-9(2,3)7-5-4-6-8(10)11;/h4-9H2,1-3H3,(H,12,13);4-7H2,1-3H3,(H,10,11); |
InChI-Schlüssel |
FGMHGPRGENGLOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCCC(=O)O.CC(C)(C)CCCCC(=O)O.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



